2,4-Dichlorooctanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
90284-91-6 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2,4-dichlorooctanoic acid |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-6(9)5-7(10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
MWPPUKVRMXFMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Nomenclature and Structural Isomerism Within Dichlorooctanoic Acids
The systematic name "2,4-Dichlorooctanoic acid" precisely describes its chemical structure: an eight-carbon carboxylic acid (octanoic acid) with chlorine atoms substituted at the second and fourth carbon atoms along the chain. nih.gov The molecular formula for this compound is C8H14Cl2O2. nih.gov
The placement of these two chlorine atoms is crucial, as it gives rise to a number of structural isomers, each with potentially different chemical and physical properties. Among the documented isomers of dichlorooctanoic acid are 6,8-dichlorooctanoic acid and 2,2-dichlorooctanoic acid. nih.gov
6,8-Dichlorooctanoic acid is a significant isomer, primarily recognized as a key intermediate in the synthesis of α-lipoic acid, a vital antioxidant. chemicalbook.comhsppharma.comlookchem.comcymitquimica.com Its synthesis and properties are well-documented in chemical literature. chemicalbook.comgoogleapis.comgoogle.com
2,2-Dichlorooctanoic acid , another structural isomer, has two chlorine atoms attached to the alpha-carbon (the carbon adjacent to the carboxyl group). This arrangement significantly influences the acidity and reactivity of the carboxylic acid functional group. Like its isomers, it is a subject of study in the synthesis of bioactive compounds.
The differing positions of the chlorine atoms on the octanoic acid backbone lead to variations in their physicochemical properties.
| Property | This compound | 6,8-Dichlorooctanoic acid | 2,2-Dichlorooctanoic acid |
| Molecular Formula | C8H14Cl2O2 nih.gov | C8H14Cl2O2 nih.govchemicalbook.com | C8H14Cl2O2 |
| Molecular Weight | 213.10 g/mol nih.gov | 213.1 g/mol nih.govchemicalbook.com | 213.10 g/mol |
| CAS Number | 90284-91-6 nih.gov | 41443-60-1 nih.govchemicalbook.com | 102272-30-0 guidechem.com |
| Boiling Point | Not available | 323.0±32.0 °C (Predicted) chemicalbook.com | Not available |
| Density | Not available | 1.107 g/mL at 25 °C chemicalbook.com | Not available |
| pKa | Not available | 4.73±0.10 (Predicted) chemicalbook.com | Not available |
Historical Perspectives on the Research and Discovery of Dichlorooctanoic Acid Analogues
The study of chlorinated fatty acids is part of a broader field of research into halogenated organic compounds. While the existence of halogenated lipids in lower organisms has been known for many years, significant interest in their presence and effects in mammalian systems emerged in the 1990s. nih.govresearchgate.net Research has shown that chlorinated lipids can be formed endogenously through processes involving inflammation. nih.govresearchgate.net
Historically, the investigation of chlorinated fatty acids has also been driven by their presence as environmental contaminants, originating from industrial processes such as the chlorine bleaching of paper pulp. The persistence and bioaccumulation of certain organochlorine pollutants have been a major focus of environmental science since the mid-20th century. acs.org
The specific synthesis and investigation of dichlorooctanoic acid analogues, such as 6,8-dichlorooctanoic acid, gained prominence in the mid-20th century with the drive to synthesize biologically important molecules. Patents from the 1950s describe methods for preparing 6,8-dihalooctanoic esters as precursors to α-lipoic acid. googleapis.comgoogle.comgoogle.com This research was foundational, establishing synthetic routes that are still relevant today. rsc.orgnih.gov The study of these compounds, therefore, has roots in both environmental science and synthetic organic chemistry, with a significant focus on their role as building blocks for other valuable chemical entities. rsc.orgnih.gov
Distinction from Dichlorophenoxyacetic Acid Herbicides in Academic Inquiry
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of this compound from various samples. The choice between liquid and gas chromatography is largely dependent on the volatility and thermal stability of the analyte and its derivatized form.
Gas Chromatography (GC) Considerations for Derivatized Forms
Gas Chromatography (GC) is a highly effective method for the analysis of fatty acids, but due to their low volatility and polar nature, derivatization is typically required. sigmaaldrich.comrestek.com The high polarity of free fatty acids can lead to peak tailing and adsorption issues on the GC column. restek.com Converting them into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), overcomes these challenges and allows for separation based on boiling point and degree of unsaturation. sigmaaldrich.comnih.gov
Several methods exist for the preparation of FAMEs, including acid- or base-catalyzed transmethylation and methylation with reagents like boron trifluoride (BF₃) in methanol. nih.govdiva-portal.org The BF₃-methanol method is widely used due to its effectiveness under mild conditions (e.g., 60°C for a short duration). sigmaaldrich.comrestek.com Another common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. restek.com
For the analysis of chlorinated fatty acids specifically, GC coupled with a halogen-specific detector (XSD) or an electrolytic conductivity detector (ELCD) can be particularly advantageous. diva-portal.orgosti.gov These detectors are highly selective for halogenated compounds, providing a response that is directly proportional to the halogen content and minimizing interference from non-halogenated components in the sample. osti.govlu.se
A typical GC-MS method for the analysis of a related compound, 2,4-dichloroanisole, utilized a Durabond-5MS capillary column with helium as the carrier gas and an oven temperature program ranging from 80°C to 320°C. epa.gov
| Parameter | Value | Reference |
| Derivatization Reagents | Boron trichloride-methanol, BSTFA, MSTFA, (Trimethylsilyl)diazomethane | sigmaaldrich.comrestek.comnih.gov |
| GC Column | Capillary columns (e.g., Durabond-5MS) | epa.gov |
| Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS), Halogen Specific Detector (XSD), Electrolytic Conductivity Detector (ELCD) | nih.govdiva-portal.orglu.se |
| Typical Derivatization Conditions (BF₃-methanol) | 60°C for 5-10 minutes | sigmaaldrich.com |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, which aids in identification and metabolite profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including chlorinated fatty acids. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms in the molecule.
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons reveal their chemical environment. For this compound, the protons attached to the carbons bearing the chlorine atoms (at positions 2 and 4) would appear at a characteristically downfield chemical shift compared to other methylene (B1212753) protons in the alkyl chain due to the electron-withdrawing effect of the chlorine atoms.
Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de When coupled with a chromatographic separation method like GC or HPLC (GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. libretexts.org
For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in a specific ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Electron ionization (EI) is a common ionization technique in GC-MS that often leads to extensive fragmentation, providing a unique "fingerprint" for the molecule that can be used for library matching. uni-saarland.de Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), are often used in LC-MS to produce less fragmentation and a more prominent molecular ion or protonated molecule, which is crucial for molecular weight determination. nih.govuni-saarland.de
Tandem mass spectrometry (MS/MS) is particularly useful for metabolite profiling. youtube.com In this technique, a specific ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented, and the resulting fragment ions are analyzed. semanticscholar.org This provides structural information about the metabolite. For instance, in the analysis of chlorinated fatty acids, a common fragmentation pathway observed is the loss of HCl. nih.gov This technique has been used to identify various metabolites of chlorinated fatty acids, such as α-chlorinated dicarboxylic acids, in biological samples. semanticscholar.org
| Technique | Application for this compound | Key Information Provided | Reference |
| GC-MS | Identification and quantification, purity assessment | Molecular weight, fragmentation pattern, isotopic distribution | epa.govlibretexts.org |
| LC-MS/MS | Metabolite profiling, sensitive quantification in complex matrices | Molecular weight of metabolites, structural information from fragmentation | nih.govyoutube.comsemanticscholar.org |
| High-Resolution MS (HRMS) | Accurate mass measurement for elemental formula determination | Precise molecular formula | uni-saarland.de |
Electrochemical and Other Advanced Analytical Methods for Detection of Dichlorooctanoic Acid Analogues
Beyond standard chromatographic and spectroscopic methods, electrochemical techniques and other advanced analytical approaches are emerging for the detection of halogenated organic compounds, including analogues of dichlorooctanoic acid.
Electrochemical sensors offer advantages such as high sensitivity, stability, portability, and cost-effectiveness. mdpi.com These sensors typically work by measuring the current response from the oxidation or reduction of the target analyte at the surface of a modified electrode. For example, various modified glassy carbon electrodes (GCEs) have been developed for the detection of other chlorinated organic compounds like triclosan (B1682465) and diclofenac. mdpi.com While specific methods for this compound are not detailed in the provided results, the principles could be adapted. The electrochemical oxidation or reduction of the carboxylic acid group or the carbon-chlorine bonds could potentially be exploited for detection.
Other advanced methods include the use of halogen-specific detectors in gas chromatography, such as the Halogen Specific Detector (XSD) and the Electrolytic Conductivity Detector (ELCD). diva-portal.orglu.se These detectors offer high selectivity for chlorinated and other halogenated compounds, which is particularly useful when analyzing complex samples where interferences from non-halogenated compounds could be an issue. osti.gov The XSD, for instance, operates based on the increased emission of ions and electrons that occurs during the high-temperature combustion of halogen-containing compounds. lu.se
Capillary electrophoresis is another separation technique that has been applied to the analysis of related compounds like 2,4-dichlorophenoxyacetic acid, offering an alternative to HPLC and GC. deswater.com
Environmental Dynamics and Biogeochemical Cycling of 2,4 Dichlorooctanoic Acid
Microbial Degradation and Bioremediation Potentials
The biodegradation of halogenated organic compounds by microorganisms is a critical process for their removal from the environment. frontiersin.org Many microbes have evolved enzymatic machinery to break the stable carbon-halogen bonds, often using the compounds as a source of carbon and energy. cdnsciencepub.comtandfonline.comresearchgate.net
Identification of Microbial Strains Involved in Halogenated Fatty Acid Degradation
A variety of microbial strains capable of degrading halogenated fatty acids have been isolated and identified from contaminated environments. cdnsciencepub.comresearchgate.net These microorganisms often possess enzymes called dehalogenases that catalyze the cleavage of carbon-halogen bonds. researchgate.netnih.gov
Several genera of bacteria are known for their ability to degrade chlorinated aliphatic compounds. Strains of Pseudomonas, Nocardia, Agrobacterium, and Achromobacter have been shown to degrade compounds like 2,2-dichloropropionic acid (dalapon). cdnsciencepub.com For example, specific strains of Nocardia and Pseudomonas can liberate 90 to 100% of the chlorine from dichloropropionate within three weeks. cdnsciencepub.com Xanthobacter autotrophicus GJ10 is another notable bacterium that can utilize a range of halogenated short-chain hydrocarbons and carboxylic acids as its sole carbon source. nih.gov Research has also identified marine bacteria with dehalogenating capabilities, such as a Rhodobacteraceae bacterium and strains of Paracoccus. frontiersin.org The table below lists some microbial genera and the types of halogenated compounds they are known to degrade.
| Microbial Genus | Degraded Halogenated Compound Class | Reference |
| Pseudomonas | Halogenated fatty acids, Haloacetates | cdnsciencepub.comtandfonline.com |
| Nocardia | Halogenated fatty acids (e.g., Dichloropropionate) | cdnsciencepub.com |
| Xanthobacter | Halogenated alkanes and carboxylic acids | nih.gov |
| Rhizobium | Haloalkanoic acids | ajol.info |
| Burkholderia | Haloacid compounds | frontiersin.org |
| Methylobacterium | 2,2-dichloropropionic acid | researchgate.net |
Enzymatic Mechanisms and Catabolic Pathways in Biodegradation of Chlorinated Aliphatic Compounds
The key enzymes in the biodegradation of chlorinated aliphatic compounds are dehalogenases. nih.govnih.gov These enzymes are broadly classified based on their mechanism and substrate specificity. Hydrolytic dehalogenases, for instance, use a water molecule to break the carbon-halogen bond, producing a hydroxylated compound and a halide ion. mdpi.com
2-haloacid dehalogenases are a well-studied family of enzymes that specifically act on 2-haloalkanoic acids. nih.govfrontiersin.org They catalyze the hydrolytic cleavage of the carbon-halogen bond at the second carbon (alpha-carbon) of the acid, producing a 2-hydroxyalkanoic acid. nih.govfrontiersin.org These enzymes can be stereospecific, acting only on D- or L-isomers, or non-stereospecific, acting on both. nih.govfrontiersin.org The reaction catalyzed by L-2-haloacid dehalogenases typically results in an inversion of the stereochemical configuration at the alpha-carbon. frontiersin.org
The catabolic pathway for a compound like 1,2-dichloroethane (B1671644) in Xanthobacter autotrophicus GJ10 involves a two-step enzymatic process. nih.govnih.gov First, a haloalkane dehalogenase converts 1,2-dichloroethane to 2-chloroethanol. nih.gov This is followed by oxidation to chloroacetic acid, which is then dehalogenated by a haloacid dehalogenase to produce glycolate, a compound that can enter central metabolic pathways. nih.gov This pathway highlights how microorganisms can sequentially break down complex halogenated molecules into harmless metabolic intermediates. The efficiency of these pathways can be limited by the toxicity of intermediates like chloroacetaldehyde (B151913) and chloroacetic acid. nih.gov
Environmental Persistence and Mobility Studies of Dichlorooctanoic Acid Analogues in Soil and Water Matrices
The persistence and mobility of chlorinated carboxylic acids in the environment are governed by a combination of abiotic and biotic degradation processes, as well as their interaction with soil and sediment particles. diva-portal.org The persistence of these compounds can be significant if conditions are not favorable for degradation. For example, herbicides like 2,2-dichloropropionic acid (dalapon) and trichloroacetic acid (TCA) can persist in sterile environments, indicating that their breakdown is primarily biological. cdnsciencepub.com
The mobility of these compounds in soil and water is influenced by their physicochemical properties, such as water solubility and their tendency to adsorb to organic matter. diva-portal.orgepa.gov Chlorinated organic pollutants generally have a strong affinity for soil organic matter, which can limit their movement into groundwater. diva-portal.org The strength of this association, or partitioning, is often related to the compound's hydrophobicity; more hydrophobic compounds tend to bind more strongly to soil particles. diva-portal.org
The presence of organic matter in soil is a key factor, as it not only provides a surface for adsorption but can also influence microbial activity. nih.gov Studies on the herbicide 2,4-D have shown that its degradation rate can be faster in topsoil, which is richer in microbial life, compared to deeper soil layers. nih.gov The environmental persistence of a compound is often expressed as its half-life, which can range from days to years depending on the compound and the environmental conditions. epa.gov For example, the hydrolysis half-lives for some monochlorinated alkanes are on the order of days, while for tetrachloromethane, they can be thousands of years. epa.gov
Biological and Biochemical Activities of 2,4 Dichlorooctanoic Acid in Non Human Systems
Mechanisms of Action in Cellular and Subcellular Processes
The precise mechanisms of action for 2,4-Dichlorooctanoic acid at the cellular and subcellular levels have not been extensively documented in publicly available research. However, based on the known properties of fatty acids and chlorinated compounds, potential mechanisms can be inferred. Fatty acids are known to disrupt bacterial cell membranes, leading to cell lysis. The introduction of chlorine atoms into the fatty acid chain can enhance this activity. Halogenated fatty acids have been reported to be pivotal in their biological activity against Gram-positive bacteria, including their ability to disrupt the plasma membrane.
The antimicrobial activity of fatty acids is often related to the balance between their hydrophilic and hydrophobic properties, which is influenced by chain length and the presence of polar functional groups. Chlorination can alter this balance, potentially increasing the compound's ability to intercalate into and disrupt the lipid bilayer of cell membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Furthermore, some chlorinated compounds are known to interact with cellular enzymes. For instance, the herbicide 2,4-dichlorophenoxyacetic acid has been shown to induce oxidative stress and affect enzyme pathways in certain organisms. While structurally different, this suggests that the presence of chlorine atoms on an organic acid backbone can lead to specific biochemical interactions. It is plausible that this compound could similarly interact with and potentially inhibit key cellular enzymes, although specific targets have not been identified.
Antimicrobial Properties and Related Biological Activities of Chlorinated Fatty Acid Derivatives
Research into naturally occurring chlorinated fatty acid derivatives has revealed their potential as antimicrobial agents. A notable example is the family of chlorosphaerolactylates, which are esters of chlorinated fatty acids isolated from the freshwater cyanobacterium Sphaerospermopsis sp. LEGE 00249. These compounds have demonstrated weak to moderate antimicrobial and antibiofilm activities against various clinical isolates.
The chlorosphaerolactylates, which include mono-, di-, and trichlorinated derivatives of lauric acid (a C12 fatty acid), have shown inhibitory effects against the growth of Staphylococcus aureus and Candida parapsilosis. They have also been observed to inhibit biofilm formation by coagulase-negative Staphylococcus hominis. The synthesis and testing of chlorosphaerolactylate B, a monochlorinated derivative, confirmed its antibacterial and antibiofilm activity. Interestingly, the synthetic version showed lower minimum inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) values compared to the natural product, a difference potentially attributable to the presence of multiple isoforms in the natural extract.
The antimicrobial efficacy of halogenated fatty acids is not limited to naturally occurring compounds. Synthetic vinyl halogenated fatty acids have also displayed significant antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). This underscores the general principle that the incorporation of halogens into fatty acid structures can confer potent antimicrobial properties. The activity of these compounds is often more pronounced against Gram-positive bacteria.
Table 1: Antimicrobial Activity of Selected Chlorinated Fatty Acid Derivatives
| Compound/Extract | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Chlorosphaerolactylates A–D | Staphylococcus aureus S54F9 | Weak inhibitory effect on growth | |
| Chlorosphaerolactylates A–D | Candida parapsilosis SMI416 | Weak inhibitory effect on growth | |
| Chlorosphaerolactylates A–D | Staphylococcus hominis FI31 | Inhibitory effect on biofilm formation | |
| Synthetic Chlorosphaerolactylate B | Staphylococcus aureus | MIC: 256 mg/L; MBIC: 74 mg/L | |
| Vinyl Halogenated Fatty Acids | Methicillin-resistant S. aureus | Significant antibacterial activity |
Biosynthetic Origin and Metabolic Fates in Natural Systems, such as Cyanobacterial Production of Chlorinated Lactylates
The natural production of chlorinated fatty acids has been identified in certain cyanobacteria. The biosynthetic pathway for chlorosphaerolactylates in Sphaerospermopsis sp. LEGE 00249 has been proposed based on genomic and isotopic labeling studies. This pathway highlights the enzymatic machinery capable of incorporating chlorine atoms onto a fatty acid backbone.
The proposed biosynthesis begins with the activation of a fatty acid, such as dodecanoic acid, by a fatty acyl-AMP ligase (FAAL). This activated fatty acid is then transferred to an acyl carrier protein (ACP). Subsequently, one or more halogenase enzymes catalyze the chlorination of the fatty acyl-ACP at specific carbon positions. In the case of chlorosphaerolactylates, the pathway involves two halogenases, suggesting a stepwise chlorination process. Following chlorination, the modified fatty acid is esterified with lactic acid, which is derived from pyruvate, to form the final chlorosphaerolactylate product.
The genes responsible for this biosynthetic pathway are often found clustered together in the cyanobacterial genome, forming a biosynthetic gene cluster (BGC). The identification of these BGCs provides a genetic basis for the production of chlorinated natural products and opens up possibilities for pathway engineering and heterologous expression to produce these compounds in other organisms.
The metabolic fate of chlorinated fatty acids in natural systems is less well understood. In some organisms, such as the common waterhemp (Amaranthus tuberculatus), the metabolism of chlorinated compounds like 2,4-dichlorophenoxyacetic acid can be a mechanism of resistance, potentially mediated by cytochrome P450 enzymes. This suggests that enzymatic detoxification pathways for chlorinated organic acids exist in some organisms. However, the specific metabolic breakdown of this compound in microbial or other natural systems has not been detailed in the reviewed literature.
Table 2: Proposed Genes in the Chlorosphaerolactylate (cly) Biosynthetic Gene Cluster
| Gene | Proposed Function | Reference |
|---|---|---|
| clyA | Fatty acyl-AMP ligase (FAAL) | |
| clyB | Acyl carrier protein (ACP) | |
| clyC | Halogenase | |
| clyD | Halogenase | |
| clyE | Polyketide synthase (PKS) components | |
| clyF | Depsipeptide synthetase components |
Computational Chemistry and in Silico Investigations of 2,4 Dichlorooctanoic Acid
Molecular Modeling and Simulation Studies for Structure-Activity Relationships of Chlorinated Octanoic Acids
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. ircwash.org For chlorinated fatty acids, key structural features determining their effects include the length of the carbon chain, the number of chlorine substituents, and their specific positions on the chain. ircwash.orgkemdikbud.go.id Molecular modeling allows for the three-dimensional visualization and analysis of these features, helping to rationalize and predict activity.
Research on related chlorinated aliphatic acids has shown that both the position of the chlorine atoms and the length of the alkyl chain are critical determinants of biological activity. For instance, in some classes of chloroaliphatic compounds, increasing the chain length can reduce or eliminate specific activities, such as herbicidal properties. kemdikbud.go.id The activity of haloacetic acids, a related class of compounds, is also highly dependent on the nature and position of the halogen atoms. ircwash.org
In the case of 2,4-Dichlorooctanoic acid, molecular modeling would focus on how the two chlorine atoms at the C2 (alpha) and C4 positions, combined with the eight-carbon chain, interact with biological targets like enzymes or receptors. Simulations can compare the binding affinity and conformational changes of this compound with other chlorinated octanoic acids (e.g., those with chlorine at different positions or with only one chlorine atom) to build a predictive SAR model. This approach helps to identify the structural components essential for a particular biological effect.
Table 1: Structural Features for a Comparative SAR Study of Chlorinated Octanoic Acids
| Compound Name | Carbon Chain Length | Position of Chlorine(s) | Key Structural Descriptors |
| 2-Chlorooctanoic acid | 8 | 2 | Single alpha-chlorine |
| 4-Chlorooctanoic acid | 8 | 4 | Single chlorine on the alkyl chain |
| This compound | 8 | 2, 4 | Alpha- and gamma-chlorination |
| 8-Chlorooctanoic acid | 8 | 8 | Terminal chlorine |
| 2,2-Dichlorooctanoic acid | 8 | 2, 2 | Geminal dichlorination at alpha-carbon |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing fundamental insights into its stability, reactivity, and potential interaction sites. mongoliajol.info Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors for organic compounds. researchgate.net For this compound, these calculations would reveal how the electron-withdrawing chlorine atoms and the carboxylic acid group influence the electron distribution across the molecule.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions. Furthermore, mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for metabolic attack or interaction with biological macromolecules. mongoliajol.info For this compound, the oxygen atoms of the carboxyl group would be expected to be electron-rich sites, while the carbon atoms bonded to the chlorine atoms would be relatively electron-poor.
Table 2: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14Cl2O2 | PubChem nih.gov |
| Molecular Weight | 213.10 g/mol | PubChem nih.gov |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 3.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 6 | PubChem nih.gov |
Table 3: Key Quantum Chemical Parameters and Their Significance
| Parameter | Significance for Reactivity |
| HOMO Energy | Represents the ability to donate an electron; higher energy indicates greater reactivity as a nucleophile. researchgate.net |
| LUMO Energy | Represents the ability to accept an electron; lower energy indicates greater reactivity as an electrophile. researchgate.net |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. researchgate.net |
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. mongoliajol.info |
Advanced Research Applications and Future Directions for 2,4 Dichlorooctanoic Acid
Development of Novel Synthetic Reagents and Chiral Auxiliaries Utilizing Dichlorooctanoic Acid Scaffolds
The development of methods for asymmetric synthesis, which is the selective production of one stereoisomer of a chiral molecule, is a cornerstone of modern pharmaceutical and materials science. google.commdpi-res.com A key strategy in this field involves the use of chiral auxiliaries: stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov
The structure of 2,4-dichlorooctanoic acid possesses two stereogenic centers at the C2 and C4 positions. This inherent chirality presents a significant opportunity for its development as a chiral auxiliary. By synthesizing specific, enantiomerically pure stereoisomers of this compound, chemists could create a scaffold capable of inducing asymmetry in a variety of chemical transformations.
The theoretical application would involve attaching the carboxylic acid end of an enantiopure this compound molecule to a prochiral substrate. The fixed three-dimensional arrangement of the chlorine atoms and the alkyl chain would then sterically hinder one face of the reactive site on the substrate, forcing an incoming reagent to attack from the opposite, less-hindered face. This directed attack ensures the formation of a specific stereoisomer of the product. Once the desired chirality is established, the dichlorooctanoic acid auxiliary can be cleaved from the product and potentially recycled. wikipedia.org
The presence of two chiral centers allows for four possible stereoisomers (RR, SS, RS, and SR), each with a unique three-dimensional shape. This diversity could allow for fine-tuning the auxiliary to achieve high diastereoselectivity in various reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. researchgate.net For instance, the synthesis of complex natural products like lyngbyabellin M, which contains a dichlorinated acid chain, underscores the importance of controlling stereochemistry in such motifs. mdpi.com
Table 1: Potential Stereoisomers of this compound as Chiral Auxiliaries This table presents a theoretical framework for the application of this compound stereoisomers in asymmetric synthesis.
| Stereoisomer | Potential Application as Chiral Auxiliary | Rationale |
|---|---|---|
| (2R, 4R)-2,4-Dichlorooctanoic acid | Induction of (R)-chirality in enolate alkylation | The specific spatial arrangement of the chlorine atoms and the butyl group at C4 would create a defined chiral pocket, favoring the approach of electrophiles from one side to form an (R)-configured product. |
| (2S, 4S)-2,4-Dichlorooctanoic acid | Induction of (S)-chirality in enolate alkylation | As the enantiomer of the (2R, 4R) isomer, it would direct the reaction to produce the opposite (S)-configured product under identical conditions. |
| (2R, 4S)-2,4-Dichlorooctanoic acid | Diastereoselective aldol reactions | This diastereomer would present a different steric environment, potentially useful for controlling the relative stereochemistry (syn/anti) in reactions that form two new chiral centers. |
Exploration in Specialized Industrial Chemical Processes Beyond α-Lipoic Acid Synthesis
While the synthesis of α-lipoic acid is a major application for its isomer, the unique placement of chlorine atoms in this compound suggests potential in other specialized industrial processes. The two chlorine atoms, particularly the one at the alpha position (C2), are susceptible to nucleophilic substitution, making the molecule a versatile bifunctional building block.
One promising area is in the synthesis of novel polymers and materials. This compound could serve as a monomer or a cross-linking agent. Polymerization could occur through reactions at the carboxylic acid group and the two chlorine atoms. For example, reaction with a diamine could lead to the formation of a polyamide with pendant chloro-alkyl groups, which could be used for further functionalization or to impart specific properties like flame resistance or altered solubility. The use of chlorinated compounds in polymer synthesis to modify material properties is an established field. google.comchinesechemsoc.org
Furthermore, the molecule could serve as a precursor for a range of specialty chemicals. The differential reactivity of the chlorine atoms at the C2 and C4 positions could be exploited to sequentially introduce different functional groups, leading to complex and highly functionalized molecules. These could find use as unique plasticizers, lubricant additives, or as precursors for synthesizing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. For instance, intramolecular cyclization after substitution of one or both chlorine atoms could lead to novel lactones or other ring structures.
Table 2: Potential Industrial Applications of this compound This table outlines hypothetical, specialized applications for this compound, distinct from α-lipoic acid synthesis.
| Potential Application | Chemical Rationale | Potential End-Product/Industry |
|---|---|---|
| Bifunctional Monomer | The carboxylic acid and two chlorine atoms provide three reactive sites for polycondensation or polyaddition reactions. | Specialty polyamides or polyesters with tailored properties for the materials science industry. |
| Cross-linking Agent | The two chlorine atoms can react with functional groups on separate polymer chains, linking them together. | Thermosetting resins or elastomers with enhanced durability and thermal stability. |
| Precursor for Specialty Plasticizers | Esterification of the carboxyl group and substitution of the chlorine atoms with long-chain alcohols or other groups could yield large, non-volatile molecules. | High-performance plasticizers for PVC or other polymers, offering low migration and high permanence. |
Emerging Research Frontiers in Chlorinated Organic Compound Chemistry
The future of this compound is intrinsically linked to broader advances in the chemistry of chlorinated organic compounds. Several research frontiers are particularly relevant.
First, the development of advanced catalytic chlorination methods is a key area. Traditional chlorination can require harsh conditions and lack selectivity. Modern research focuses on regio- and stereoselective chlorination using novel catalysts, which could enable the efficient and environmentally benign synthesis of specific isomers of this compound. acs.orggoogle.com This would be crucial for unlocking its potential as a chiral auxiliary.
Second, the field of dehalogenation is rapidly evolving, driven by the need for environmental remediation of organochlorine pollutants. matec-conferences.org Research into methods like reductive dehalogenation using zero-valent iron or biocatalytic approaches could provide sustainable ways to manage waste streams from the production and use of chlorinated acids. osti.govepa.gov Understanding these degradation pathways could also inspire new synthetic transformations.
Third, the role of chlorinated compounds in materials science continues to expand. The incorporation of chlorine atoms can significantly alter the electronic and physical properties of organic molecules. Research into chlorinated polymers for applications in organic electronics, such as solar cells, is an active field where the chlorine substitution is used to fine-tune band gaps and molecular packing. osti.gov A functionalized fatty acid like this compound could serve as a novel building block in this arena, potentially offering a way to introduce both functionality and solubility to conjugated polymer systems.
Finally, the study of how organisms metabolize chlorinated fatty acids is an emerging frontier. nih.gov While distinct from direct toxicity studies, this research can uncover novel enzymes and biochemical pathways that can be harnessed for biocatalysis, providing green and highly selective methods for synthesizing or modifying chlorinated compounds in the future.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2,4-Dichlorooctanoic acid with high purity, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves halogenation of octanoic acid derivatives. Chlorination at the 2- and 4-positions requires controlled reaction parameters (e.g., temperature, catalyst selection). For purity >95%, use stepwise chlorination with catalysts like FeCl₃ under inert conditions. Monitor intermediates via GC-MS to minimize polychlorinated byproducts. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) improves yield .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices, and how do matrix effects influence accuracy?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity (LOD ~0.1 ppb) and specificity. Matrix effects (e.g., organic matter in soil) can suppress ionization; mitigate this using isotope-labeled internal standards (e.g., ¹³C-2,4-Dichlorooctanoic acid) and matrix-matched calibration curves. For aqueous samples, solid-phase extraction (C18 columns) pre-concentrates the analyte .
Q. What are the primary mechanisms of toxicity for this compound in aquatic organisms, and how do they compare to structurally similar chlorinated acids?
- Methodological Answer : Toxicity arises from mitochondrial disruption via uncoupling oxidative phosphorylation (IC₅₀ ~50 µM in zebrafish embryos). Comparative studies with 2,4-D show higher bioaccumulation due to longer alkyl chains, necessitating longer-term exposure assays. Use standardized OECD Test No. 203 for acute toxicity and transcriptomic analysis to identify metabolic pathway disruptions .
Advanced Research Questions
Q. How can advanced oxidation processes (AOPs) be tailored to degrade this compound in wastewater, and what are the trade-offs between efficiency and cost?
- Methodological Answer : Ozonation (O₃/UV) achieves >90% degradation in 30 min but requires high energy input. Electro-Fenton processes using BDD electrodes offer comparable efficiency (85–95%) with lower operational costs. Optimize pH (~3) and H₂O₂/Fe²⁺ ratios to balance hydroxyl radical generation and catalyst stability. Note that chlorinated intermediates (e.g., dichlorocatechol) may require secondary treatment .
Q. What strategies reconcile conflicting data on the environmental half-life of this compound across soil and aquatic systems?
- Methodological Answer : Discrepancies arise from variable organic carbon content and microbial activity. Conduct site-specific microcosm studies with ¹⁴C-labeled analogs to track mineralization. Meta-analysis of existing data should account for covariates (e.g., pH, temperature) using multivariate regression. For aquatic systems, prioritize photolysis studies under UV-A/B light to assess indirect degradation .
Q. What experimental designs minimize matrix interference when measuring this compound in biological tissues, and how can analyte stability be ensured during storage?
- Methodological Answer : Homogenize tissues in acidic methanol (pH 2) to inhibit enzymatic degradation. Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for lipid-rich matrices. Stability tests show >90% recovery after 7 days at −80°C; avoid freeze-thaw cycles. Validate methods via spike-recovery experiments (85–115% acceptable range) .
Key Methodological Recommendations
- For Degradation Studies : Prioritize hybrid AOPs (e.g., photo-Fenton) to balance efficiency and cost. Monitor chlorinated intermediates via GC-ECD .
- For Ecotoxicity : Use probabilistic risk assessment models to integrate half-life data and species sensitivity distributions .
- For Data Quality : Report both creatinine-adjusted and unadjusted concentrations in biomonitoring studies to enhance cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
